molecular formula C20H22F3N3O4S B2434788 N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235636-71-1

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2434788
CAS RN: 1235636-71-1
M. Wt: 457.47
InChI Key: NAHLGGCLVRINOT-UHFFFAOYSA-N
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Description

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22F3N3O4S and its molecular weight is 457.47. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Research has shown that certain sulfonamides, including those with structures similar to the one , are effective in inhibiting various human carbonic anhydrase (CA) isozymes. These isozymes, particularly CA IX and XII, are associated with tumor-associated isoforms, making these inhibitors potentially useful in cancer research and therapy. For instance, Alafeefy et al. (2015) found that a series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties exhibited low nanomolar activity against hCA II and significantly inhibited CA IX and XII, which are of particular interest in the treatment of certain cancers due to their association with tumor growth and metastasis (Alafeefy et al., 2015).

Antimicrobial Activity

Compounds with structures incorporating elements of N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide have been investigated for their antimicrobial properties. Desai et al. (2016) synthesized a series of derivatives that showed significant antimicrobial activity on several strains of microbes, suggesting potential applications in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Organic Synthesis and Chemical Transformations

The utility of sulfonamide compounds in organic synthesis, particularly in the formation of glycosidic linkages and in transfer hydrogenation reactions, has been demonstrated. For example, Crich and Smith (2001) explored the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride combinations for the conversion of thioglycosides to glycosyl triflates, a crucial step in the synthesis of diverse glycosidic linkages, showcasing the reagent's versatility in organic synthesis (Crich & Smith, 2001). Additionally, Ruff et al. (2016) described the use of sulfonamide derivatives in the efficient transfer hydrogenation of ketones, highlighting their potential in green chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).

properties

IUPAC Name

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O4S/c1-25-9-3-6-17(18(25)27)19(28)26-10-7-14(8-11-26)13-24-31(29,30)16-5-2-4-15(12-16)20(21,22)23/h2-6,9,12,14,24H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHLGGCLVRINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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